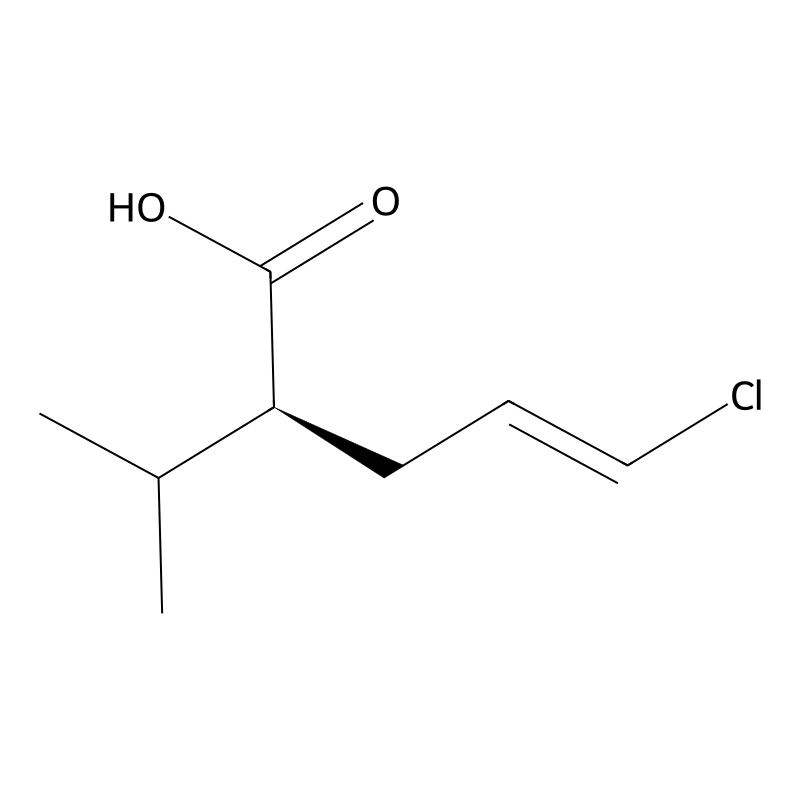

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of bioactive molecules:

(S,E)-CIPE serves as a valuable starting material for the synthesis of various bioactive molecules, including:

- Herbicides: Research suggests its potential as a precursor for the development of novel herbicides due to its ability to interfere with plant growth processes [].

- Antimicrobial agents: Studies have explored its potential as a building block for the synthesis of compounds with antimicrobial activity [].

Asymmetric synthesis:

The specific stereochemistry of (S,E)-CIPE makes it a valuable chiral building block for asymmetric synthesis. This allows researchers to control the formation of specific stereoisomers in the synthesis of various target molecules, which is crucial for developing drugs and other chiral pharmaceuticals [].

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid is a chiral compound characterized by the molecular formula and a molecular weight of approximately 176.64 g/mol. This compound features a unique structure that includes a pentenoic acid backbone with a chlorine substituent at the fifth carbon and an isopropyl group at the second carbon position. Its stereochemistry is defined by the (S) and (E) configurations, which are important for its biological activity and chemical reactivity.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used as intermediates in organic synthesis.

- Nucleophilic Substitution: The chlorine atom can undergo substitution reactions, allowing for the introduction of different nucleophiles.

- Hydrolysis: The compound can be hydrolyzed to regenerate the corresponding carboxylic acid.

These reactions make it a versatile building block in organic chemistry, particularly in the synthesis of pharmaceuticals.

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid is noted for its role as an intermediate in the synthesis of Aliskiren, a renin inhibitor used in treating hypertension and other cardiovascular conditions . The compound's biological activity is largely attributed to its structural features, which influence its interaction with biological targets.

Several methods have been developed for synthesizing (S,E)-5-Chloro-2-isopropylpent-4-enoic acid:

- Chiral Auxiliary Method: This involves using chiral auxiliaries to achieve stereoselectivity during synthesis. The process may include hydrolysis of racemic esters followed by separation through diastereomeric salt formation .

- Enzymatic Resolution: Utilizing enzymes derived from non-mammalian sources, such as Rhodosporidium toruloides, can yield enantiomerically enriched forms of the compound through selective hydrolysis .

- Grignard Reagent Addition: A Grignard reagent derived from chlorinated hydrocarbons can be added to suitable electrophiles to form the desired compound .

Research indicates that (S,E)-5-Chloro-2-isopropylpent-4-enoic acid interacts specifically with biological systems due to its structural configuration. Interaction studies often focus on its role in inhibiting renin activity, which is pivotal for regulating blood pressure and fluid balance within the body . The compound's interactions can be evaluated through various biochemical assays assessing its efficacy as a drug precursor.

Several compounds share structural similarities with (S,E)-5-Chloro-2-isopropylpent-4-enoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-methylpent-4-enoic acid | Similar pentenoic structure | Methyl group instead of isopropyl |

| 2-Isopropylpentanoic acid | Saturated structure without double bond | Lacks unsaturation, altering reactivity |

| Aliskiren | Derived from (S,E)-5-Chloro-2-isopropylpent-4-enoic acid | Directly used for hypertension treatment |

While these compounds share some structural features, (S,E)-5-Chloro-2-isopropylpent-4-enoic acid is unique due to its specific stereochemistry and role as an intermediate in pharmaceutical applications, particularly for cardiovascular drugs like Aliskiren.

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid is systematically named according to IUPAC rules as (E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid. This nomenclature specifies:

- Stereochemistry: The (2S) configuration at the chiral carbon (C2) and the (E) geometry of the double bond between C4 and C5.

- Substituents: A chlorine atom at C5 and an isopropyl group (-CH(CH₃)₂) at C2.

- Backbone: A five-carbon pentenoic acid chain with a carboxylic acid group (-COOH) at C1.

The structural formula is represented as C₈H₁₃ClO₂, with a molecular weight of 176.64 g/mol. Key structural descriptors include:

- SMILES Notation:

CC(C)[C@H](C/C=C/Cl)C(=O)O, encoding stereochemistry and bond positions. - InChI Key:

NOPVMHYFCPFLOH-MZTFZBDOSA-N, providing a unique identifier for computational databases.

The compound’s 3D conformation features a planar double bond (C4–C5) and a tetrahedral chiral center at C2, which influences its reactivity and intermolecular interactions.

Systematic Classification in Organic Chemistry

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid belongs to two primary organic classes:

- α-Halo Carboxylic Acids: The chlorine atom is bonded to the α-carbon (C5), adjacent to the carboxylic acid group. This classification confers reactivity in nucleophilic substitution and elimination reactions.

- Unsaturated Carboxylic Acids: The pent-4-enoic acid backbone contains a conjugated double bond (C4–C5), enabling participation in Diels-Alder reactions and electrophilic additions.

Its systematic categorization under the International Union of Pure and Applied Chemistry (IUPAC) framework places it in the subclass of halogenated derivatives of alkenoic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃ClO₂ |

| Molecular Weight | 176.64 g/mol |

| CAS Registry Number | 324519-66-6 |

| Double Bond Geometry | E-configuration |

| Chiral Center Configuration | S-configuration at C2 |

Comparative Analysis of Isomeric Forms

The compound exhibits multiple forms of isomerism:

Stereoisomerism

- Enantiomers: The (2S) configuration has a non-superimposable mirror image, (2R)-5-chloro-2-isopropylpent-4-enoic acid, which lacks biological activity in chiral environments.

- Diastereomers: Variation in double-bond geometry (e.g., (2S,4Z)-5-chloro-2-isopropylpent-4-enoic acid) alters physical properties such as melting point and solubility.

Structural Isomerism

- Positional Isomers: Relocating the double bond to C3 (e.g., pent-3-enoic acid derivatives) changes conjugation patterns and acidity (pKa ≈ 4.51).

- Functional Group Isomers: Substituting the chlorine with other halogens (e.g., bromine) modifies electronic effects and reaction kinetics.

Experimental data highlight distinct spectroscopic signatures for each isomer:

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization methodology for (S,E)-5-chloro-2-isopropylpent-4-enoic acid. Both ¹H NMR and ¹³C NMR techniques offer distinctive spectroscopic signatures that enable unambiguous structural assignment and stereochemical confirmation [6] [7] [8].

¹H NMR spectroscopic analysis reveals characteristic resonance patterns corresponding to the compound's distinct proton environments. The carboxylic acid proton typically appears as a broad singlet in the range of 10.5-12.0 ppm, exhibiting rapid exchange with deuterated solvents [7] [8]. The vinyl proton system constitutes the most diagnostic region, with the C-5 vinyl proton (adjacent to chlorine) appearing as a doublet of triplets between 6.0-6.5 ppm, while the C-4 vinyl proton resonates as a doublet of triplets in the 6.5-7.0 ppm range [6] [7].

The isopropyl substituent generates characteristic splitting patterns, with the methine proton appearing as a complex multiplet between 2.5-3.0 ppm and the methyl groups producing a doublet in the 1.0-1.5 ppm region [6] [7] [8]. The coupling constants provide valuable stereochemical information, particularly the trans-coupling across the E-configured double bond, which typically exhibits J-values of approximately 15-16 Hz [6] [7].

¹³C NMR spectroscopy provides complementary structural information through carbon resonance assignments. The carbonyl carbon appears in the characteristic 170-180 ppm region as a quaternary carbon [6] [7]. The vinyl carbons produce distinct signals, with the C-5 carbon (bearing chlorine) resonating between 110-120 ppm and the C-4 carbon appearing in the 130-140 ppm range [6] [7]. The chiral C-2 carbon typically resonates between 45-55 ppm, while the isopropyl carbons appear in the 15-25 ppm region [6] [7].

Advanced NMR techniques including two-dimensional correlation experiments such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC provide definitive connectivity assignments and enable complete structural elucidation [9] [10]. Variable-temperature NMR studies can reveal conformational dynamics and restricted rotation around specific bonds, particularly those involving the carboxylic acid functionality [11] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information through characteristic fragmentation pathways that reflect the compound's molecular architecture. The molecular ion [M]⁺ at m/z 176 typically exhibits low to medium intensity due to the inherent instability of carboxylic acid molecular ions [13] [14] [15].

Primary fragmentation pathways follow predictable patterns consistent with carboxylic acid and chloroalkene chemistry [14] [15]. The loss of the hydroxyl radical generates the [M-17]⁺ fragment at m/z 159, representing a common α-cleavage process adjacent to the carbonyl group [14] [15]. The loss of the entire carboxyl group produces the [M-45]⁺ fragment at m/z 131, which often constitutes the base peak in the mass spectrum [14] [15].

Secondary fragmentation involves cleavage of the isopropyl substituent combined with carboxyl loss, generating the [M-63]⁺ fragment at m/z 113 [14] [15]. The chloroalkene portion produces characteristic fragments, including ions at m/z 95 corresponding to the chloropentenyl fragment and m/z 77 resulting from chlorine loss [13] [14].

Lower mass fragments include the isopropyl fragment at m/z 69, various alkene fragments around m/z 55, propyl fragments at m/z 41, and the CHCl fragment at m/z 27 [13] [14] [15]. These fragmentation patterns provide diagnostic fingerprints for structural confirmation and enable differentiation from structural isomers.

High-resolution mass spectrometry allows precise molecular formula determination, with the exact mass of 176.060407 providing confirmation of the elemental composition C₈H₁₃ClO₂ [2] [4]. Tandem mass spectrometry (MS/MS) techniques enable detailed fragmentation pathway elucidation and enhance structural characterization confidence [13] [16].

Computational Modeling of Stereoelectronic Effects

Computational chemistry approaches provide fundamental insights into the stereoelectronic factors governing the conformational preferences and reactivity patterns of (S,E)-5-chloro-2-isopropylpent-4-enoic acid. Density functional theory (DFT) calculations offer quantitative descriptions of molecular orbital interactions, electronic effects, and conformational energetics [17] [18] [19] [20].

Stereoelectronic effects in this compound arise from orbital overlap interactions between σ-bonding, σ-antibonding, π-bonding, and π-antibonding orbitals [18] [21]. The chlorine substituent on the vinyl system introduces significant electronic perturbations through both inductive electron withdrawal and mesomeric interactions with the π-system [17] [18] [21].

Hyperconjugation effects play crucial roles in determining conformational preferences around the C-2 to C-3 bond and the orientation of the isopropyl group relative to the carboxylic acid functionality [18] [21]. Natural bond orbital (NBO) analysis provides quantitative measures of these stereoelectronic interactions, revealing the donor-acceptor orbital energies and stabilization energies [18] [22] [21].

The E-configuration of the double bond represents the thermodynamically favored geometry due to minimized steric interactions between the chlorine atom and the carboxylic acid chain [17] [18]. Computational modeling reveals that the Z-isomer experiences significant steric destabilization, with energy differences typically exceeding 3-5 kcal/mol [23] [19].

Solvent effects significantly influence the electronic structure and conformational behavior through differential solvation of polar functional groups [19] [20]. Continuum solvation models such as PCM (Polarizable Continuum Model) enable accurate description of solvent-solute interactions in various media [19] [20].

Transition state modeling provides insights into reaction pathways and activation barriers for processes such as E/Z isomerization, rotation around single bonds, and acid-base equilibria [23] [19] [20]. These calculations inform mechanistic understanding and predict reactivity patterns under different conditions.

X-ray Crystallographic Validation of Configuration

X-ray crystallography represents the definitive method for absolute stereochemical assignment and three-dimensional structure determination of (S,E)-5-chloro-2-isopropylpent-4-enoic acid. However, the compound's physical properties present significant challenges for single crystal formation due to its relatively low molecular weight, flexibility, and tendency toward hydrogen bonding [24] [25] [26].

Crystallization strategies for carboxylic acids typically involve controlled evaporation from appropriate solvent systems, temperature gradient methods, or salt formation with suitable counterions [24] [25]. The carboxylic acid functionality promotes hydrogen-bonded dimer formation in the solid state, creating characteristic R₂²(8) ring motifs that influence crystal packing arrangements [25] [27].

Derivative formation often facilitates crystallization when the parent acid proves problematic. Ester derivatives, amide derivatives, or metal complexes may exhibit enhanced crystallization propensity while preserving the essential stereochemical information [24] [25] [26]. Salt formation with chiral counterions can provide additional stereochemical validation through diastereomeric crystallization [24] [26].

Crystal structure analysis would reveal precise bond lengths, bond angles, and torsion angles that confirm the molecular geometry and stereochemical assignments [25] [26] [27]. The chlorine atom position relative to the double bond geometry provides unambiguous confirmation of the E-configuration, while the isopropyl group orientation relative to the carboxylic acid confirms the S-configuration at the chiral center [25] [26].

Intermolecular interactions in the crystal lattice, including hydrogen bonding patterns, van der Waals contacts, and π-π interactions, provide insights into molecular recognition and self-assembly behavior [25] [27]. These structural features inform understanding of physical properties and potential supramolecular applications.